REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10][CH2:11][C:12]2[N:16]([CH2:17][CH2:18][CH3:19])[CH:15]=[N:14][CH:13]=2)=[N:8][CH:9]=1)([O-])=O.[Cl-].[Ca+2].[Cl-]>C(O)C>[CH2:17]([N:16]1[C:12]([CH2:11][S:10][C:7]2[N:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:13][N:14]=[CH:15]1)[CH2:18][CH3:19] |f:1.2.3|
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Name
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5-nitro-2-[[(1-propylimidazol-5-yl)methyl]sulfanyl]pyridine
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Quantity
|
2.9 g
|
Type
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reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)SCC1=CN=CN1CCC
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Name
|
|
Quantity
|
87 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
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Name
|
reduced iron
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 4 hours
|
Duration
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4 h
|
Type
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FILTRATION
|
Details
|
the mixture was filtered with Celite
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
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Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure, and water
|
Type
|
ADDITION
|
Details
|
was added to the obtained residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C=NC=C1CSC1=CC=C(C=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |